![molecular formula C12H9ClF4N4OS B2487315 N-(3-chloro-4-fluorophenyl)-2-{[4-methyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide CAS No. 263756-84-9](/img/structure/B2487315.png)
N-(3-chloro-4-fluorophenyl)-2-{[4-methyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
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Overview
Description
This compound is a complex organic molecule that contains several functional groups, including a chlorofluorophenyl group, a trifluoromethyl group, a triazole ring, and a sulfanyl group attached to an acetamide group .
Synthesis Analysis
While the specific synthesis pathway for this compound is not available, it likely involves several steps, each introducing a different functional group. The synthesis could potentially involve reactions such as nucleophilic substitution, condensation, and cyclization .Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of several different functional groups. The presence of both electron-donating and electron-withdrawing groups could lead to interesting electronic properties .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the various functional groups present in the molecule. For example, the trifluoromethyl group is known to be quite reactive and could undergo various types of reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of fluorine atoms could make the compound relatively nonpolar and lipophilic .Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of N-(3-chloro-4-fluorophenyl)-2-{[4-methyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide:
Antifungal Agent
This compound has shown potential as an antifungal agent. Its structure allows it to inhibit the growth of various fungal species by interfering with their cell wall synthesis or membrane integrity. This makes it a candidate for developing new antifungal medications, especially for resistant strains .
Tyrosinase Inhibition
Research has indicated that this compound can act as a tyrosinase inhibitor. Tyrosinase is an enzyme crucial in melanin production, and its inhibition is valuable in treating hyperpigmentation disorders and developing skin-whitening products .
Anticancer Properties
The compound has been studied for its anticancer properties. It can induce apoptosis (programmed cell death) in cancer cells, making it a potential candidate for chemotherapy drugs. Its ability to target specific cancer cell pathways while sparing normal cells is particularly noteworthy .
Anti-inflammatory Effects
This compound exhibits significant anti-inflammatory effects. It can inhibit the production of pro-inflammatory cytokines and enzymes, which are involved in chronic inflammatory diseases. This makes it a potential therapeutic agent for conditions like arthritis and inflammatory bowel disease .
Neuroprotective Agent
Studies have shown that this compound has neuroprotective properties. It can protect neurons from oxidative stress and apoptosis, which are common in neurodegenerative diseases like Alzheimer’s and Parkinson’s. This opens up possibilities for its use in neuroprotective therapies .
Antibacterial Activity
The compound has demonstrated antibacterial activity against a range of bacterial pathogens. Its mechanism involves disrupting bacterial cell wall synthesis and function, making it a promising candidate for new antibacterial drugs, especially in the face of rising antibiotic resistance .
Herbicide Development
Due to its ability to inhibit specific plant enzymes, this compound is being explored as a potential herbicide. It can target weeds without affecting crops, offering a selective and environmentally friendly option for agricultural weed management .
Antiviral Applications
Preliminary research suggests that this compound may have antiviral properties. It can inhibit the replication of certain viruses by interfering with viral enzymes or entry into host cells. This makes it a potential candidate for antiviral drug development .
These applications highlight the versatility and potential of N-(3-chloro-4-fluorophenyl)-2-{[4-methyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide in various fields of scientific research. If you have any specific area you’d like to delve deeper into, feel free to let me know!
Mechanism of Action
Future Directions
properties
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-2-[[4-methyl-5-(trifluoromethyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClF4N4OS/c1-21-10(12(15,16)17)19-20-11(21)23-5-9(22)18-6-2-3-8(14)7(13)4-6/h2-4H,5H2,1H3,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJWDGNNMOCMJBU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SCC(=O)NC2=CC(=C(C=C2)F)Cl)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClF4N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-4-fluorophenyl)-2-{[4-methyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide |
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